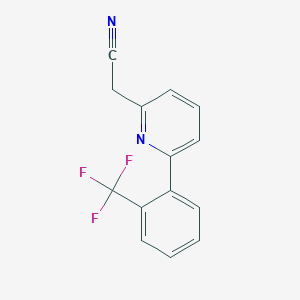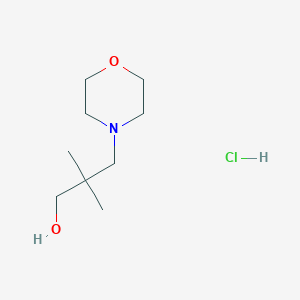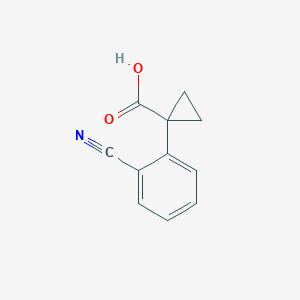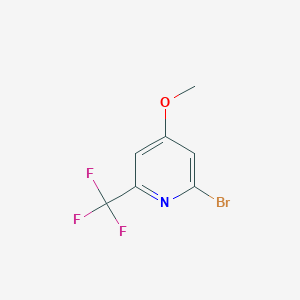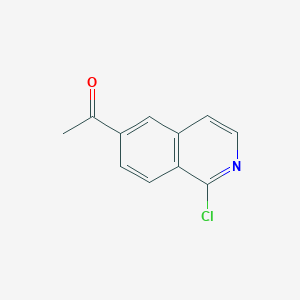
1-(1-Chloroisoquinolin-6-yl)ethanone
Übersicht
Beschreibung
1-(1-Chloroisoquinolin-6-yl)ethanone, also known as 1-chloro-6-isoquinolinone, is a heterocyclic aromatic compound used for various scientific research applications. It is a colorless, crystalline solid that is soluble in alcohols, ethers, and other organic solvents. This compound is produced by the reaction of isoquinoline with chloroacetyl chloride in the presence of a base. It has been used in a variety of studies, ranging from organic synthesis to pharmacology. It is an important intermediate in the synthesis of several pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Characterization : The compound 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), a variant of 1-(1-Chloroisoquinolin-6-yl)ethanone, was synthesized effectively using POCl3 reagent. Extensive structural and vibrational spectroscopic studies were conducted using techniques like X-ray diffraction, FTIR, NMR, and DFT computations (Murugavel et al., 2016).
Biological Activities
Antioxidant and Anti-Diabetic Potential : Novel chloroquinoline derivatives, including CPQE, have been synthesized and demonstrated good antioxidant activity using the DPPH method. These compounds also showed potential as anti-diabetic agents, inhibiting glycogen phosphorylase, a key enzyme in diabetes management (Murugavel et al., 2017).
Antibacterial and Antifungal Activities : A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, derived from similar compounds, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these derivatives exhibited significant activity against various microbial strains (Kumar & Vijayakumar, 2017).
Pharmaceutical Applications
Potential in Cancer Treatment : Certain 7-Chloro-4-(piperazin-1-yl)quinoline derivatives, structurally related to this compound, have been synthesized and evaluated for their cytotoxicity against cancer cell lines. These compounds, particularly the ones with significant cytotoxicity, could be promising in cancer management (Aboul-Enein et al., 2017).
Synthesis of Anti-Tuberculosis Agents : A series of 3-heteroarylthioquinoline derivatives, synthesized from compounds similar to this compound, have shown promising in vitro antituberculosis activity. Some compounds were particularly effective against Mycobacterium tuberculosis (Chitra et al., 2011).
Chemical Properties and Reactions
Diverse Chemical Reactions : The compound has been involved in various chemical reactions, such as regioselective O-alkylation, leading to the formation of novel compounds with potential applications in pharmaceutical and materials sciences (Gund et al., 2012).
Formation of Novel Compounds : It has also been used in the synthesis of novel 1,2-dihydroisoquinolin-1-ylphosphonates via CuI-catalyzed reactions, demonstrating its versatility in organic synthesis (Ye et al., 2009).
Eigenschaften
IUPAC Name |
1-(1-chloroisoquinolin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-3-10-9(6-8)4-5-13-11(10)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTAPNODXPQTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1459718.png)
![4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B1459719.png)
![[Ul-13C12]sucrose](/img/structure/B1459720.png)
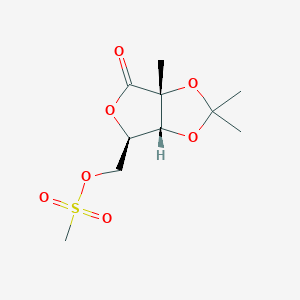
![1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1459722.png)
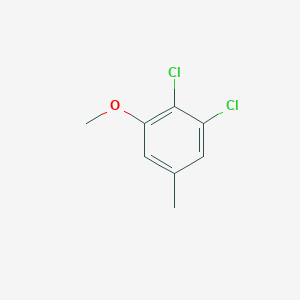
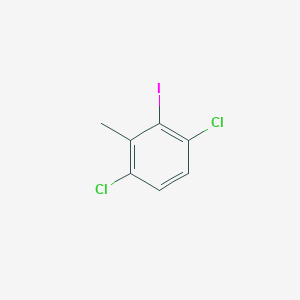
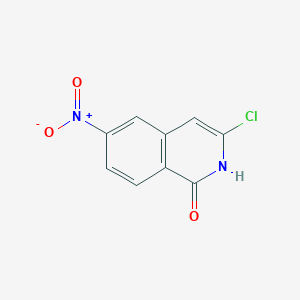
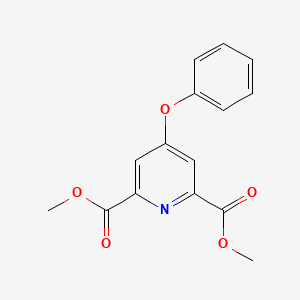
![Ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1459733.png)
